![molecular formula C16H18N2O2 B1523393 4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol CAS No. 1311839-93-6](/img/structure/B1523393.png)
4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol
描述
The compound “4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol” is a complex organic molecule that contains several functional groups. It has a phenol group (a benzene ring with a hydroxyl group), a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), and an oxazole ring (a five-membered ring containing two heteroatoms: one oxygen atom and one nitrogen atom).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a rigid structure with limited conformational flexibility.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The phenol group could undergo reactions typical of alcohols and aromatic compounds. The oxazole ring might participate in various reactions depending on the condition.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a phenol group could result in hydrogen bonding, influencing its solubility in different solvents.科学研究应用
Anticancer and Antimicrobial Agents
Research by Katariya, Vennapu, and Shah (2021) focuses on the synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities for their potential use as anticancer and antimicrobial agents. The compounds demonstrated significant activity against a variety of cancer cell lines and pathogenic bacterial and fungal strains, suggesting their potential for therapeutic applications (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
Ansari, Quraishi, and Singh (2014) explored Schiff's bases of pyridyl substituted triazoles as effective corrosion inhibitors for mild steel in hydrochloric acid solution. Their study indicates the potential use of these compounds in protecting industrial materials from corrosive environments, highlighting the relevance of molecular structure in their efficiency as inhibitors (Ansari, Quraishi, & Singh, 2014).
Fungicidal Activity
Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety, demonstrating moderate to high fungicidal activities against several phytopathogens. This suggests their potential application in agricultural fungicides to protect crops from fungal diseases (Bai et al., 2020).
Molecular Docking Studies
The synthesis and molecular docking study of new compounds by Katariya, Vennapu, and Shah (2021) not only exhibit potential anticancer and antimicrobial properties but also provide insights into their mode of action through molecular docking studies. These findings contribute to the understanding of how such compounds interact with biological targets, aiding the design of more effective therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Antimicrobial Properties of Oligomers
Kaya, Bilici, and Saçak (2006) investigated the synthesis and antimicrobial properties of oligo-4-[(pyridin-3-yl-methylene) amino] phenol, demonstrating the compound's efficacy against a broad spectrum of bacterial strains. This research opens up potential applications in developing new antimicrobial materials or coatings (Kaya, Bilici, & Saçak, 2006).
安全和危害
As with any compound, the safety and hazards would depend on various factors including its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide detailed safety information.
未来方向
Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Studies could also focus on optimizing its synthesis or investigating its physical and chemical properties in more detail.
Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific experimental data and studies are needed.
属性
IUPAC Name |
4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-10-15(17-20-12)11-18-8-6-14(7-9-18)13-2-4-16(19)5-3-13/h2-6,10,19H,7-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZLDQKMADZHSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCC(=CC2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




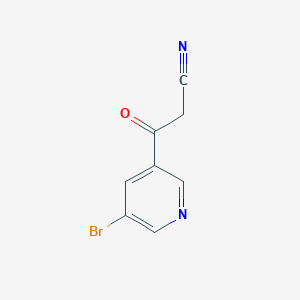
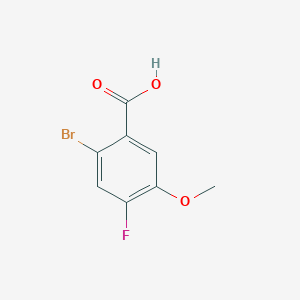
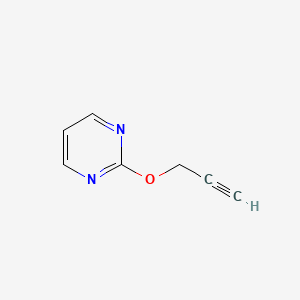
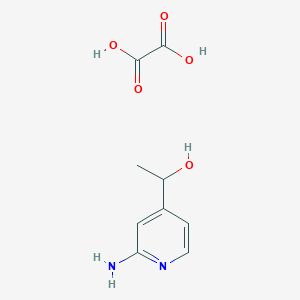
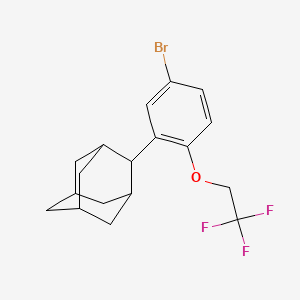
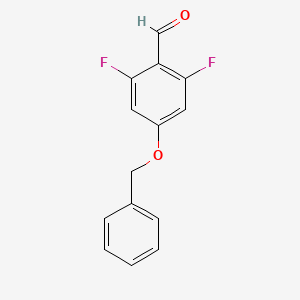
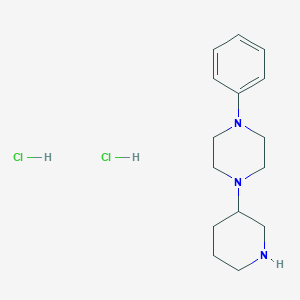
![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B1523327.png)
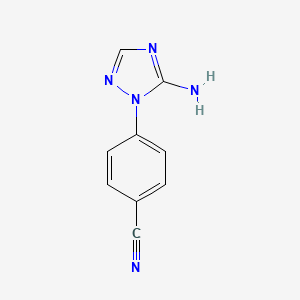
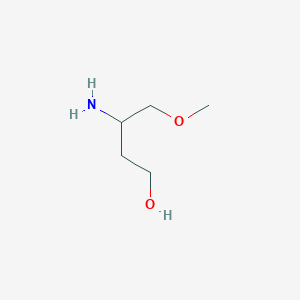
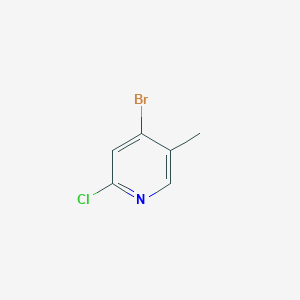
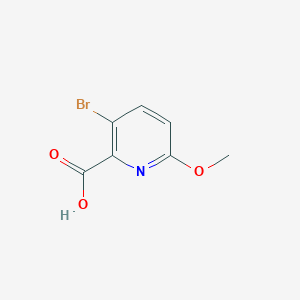
![2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine](/img/structure/B1523332.png)